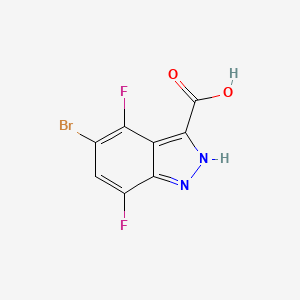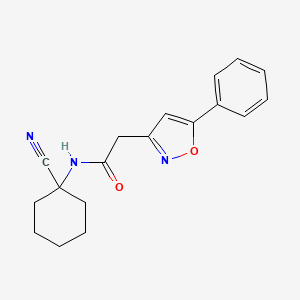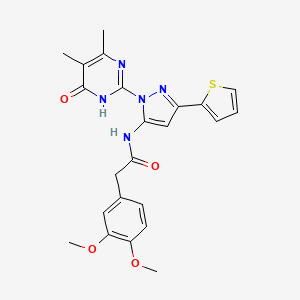
(E)-N-((1-((E)-3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-((1-((E)-3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C20H22N2O3S and its molecular weight is 370.47. The purity is usually 95%.
BenchChem offers high-quality (E)-N-((1-((E)-3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((1-((E)-3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Green Organic Chemistry Synthesis
A study by Jimenez et al. (2019) explored the green organic chemistry synthesis of E-2-cyano-3(furan-2-yl) acrylamide using microwave radiation. This process involved filamentous marine and terrestrial-derived fungi for the ene-reduction of 2-cyano-3-(furan-2-yl) acrylamide to (R)-2-cyano-3-(furan-2-yl)propanamide, showcasing an eco-friendly approach to synthesizing related compounds.
Synthesis for Antagonist Activity
The synthesis of compounds like 4-(benzo[b]furan-2-yl)piperidines and 4-(benzo[b]thiophen-3-yl)piperidines, which exhibit 5-HT2 antagonist activity, was reported by Watanabe et al. (1993). These compounds are synthesized through reactions involving acrylamides, indicating their potential in pharmaceutical applications targeting the serotonin receptor.
Polymerization Applications
Research conducted by Ling and Habicher (2001) explored the synthesis and polymerization of new (meth)acrylamides bearing a hindered piperidine and a hydroxyl group. These (meth)acrylamide monomers were homopolymerized and copolymerized with other materials, demonstrating the compound's utility in creating diverse polymeric materials.
Antiviral Applications
In the context of antiviral research, Lee et al. (2017) identified a compound, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, that effectively suppresses the enzymatic activities of SARS coronavirus helicase. This compound inhibits both ATP hydrolysis and DNA unwinding, highlighting its potential as a SARS coronavirus inhibitor.
Antidepressant and Antianxiety Activity
A study by Kumar et al. (2017) on the synthesis of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine revealed their antidepressant and antianxiety activities in animal models. This suggests the potential application of acrylamide derivatives in the development of new psychiatric medications.
Neuroinflammation Imaging
In the field of neuroimaging, Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, using a compound with a structure similar to acrylamides. This tracer can noninvasively image reactive microglia and contribute to the understanding of neuroinflammation in various neuropsychiatric disorders.
Anti-Tubercular Activity
The synthesis and anti-tubercular activity of acyl hydrazonyl compounds, including derivatives related to furan-2-carbohydrazide, were studied by Cardoso et al. (2016). These compounds showed activity against Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment.
Propriétés
IUPAC Name |
(E)-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c23-19(7-6-18-4-2-14-26-18)21-15-16-9-11-22(12-10-16)20(24)8-5-17-3-1-13-25-17/h1-8,13-14,16H,9-12,15H2,(H,21,23)/b7-6+,8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKTXKQYFWJDOO-ZCOYIIAOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CS2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CS2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((1-((E)-3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[5-(4-Fluorophenyl)-4-oxo-3-hydrothiopheno[2,3-d]pyrimidin-3-yl]methyl}benz oic acid](/img/structure/B2423049.png)

![4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B2423052.png)
![4-(N,N-diallylsulfamoyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2423057.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2423060.png)

![6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2423062.png)



![N-(3-methoxybenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

